molecular formula C10H13N5 B12920634 9-(2-Methylbut-3-en-2-yl)-9H-purin-6-amine CAS No. 7369-97-3

9-(2-Methylbut-3-en-2-yl)-9H-purin-6-amine

Cat. No.: B12920634
CAS No.: 7369-97-3
M. Wt: 203.24 g/mol
InChI Key: VJHDSGIJDXRPMD-UHFFFAOYSA-N
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Description

9-(2-Methylbut-3-en-2-yl)-9H-purin-6-amine, more widely known in research circles as Isopentenyladenine (IPADE, N6-Isopentenyladenine), is a pivotal substituted purine compound that functions as a cytokinin . As a key plant growth hormone, Isopentenyladenine plays a fundamental role in regulating cell division and various other developmental processes in plant systems, making it an essential reagent for plant biology and agricultural research . The compound has a molecular formula of C 10 H 13 N 5 and a molecular weight of 203.24 g/mol . Its ADMET properties, predicted via admetSAR, indicate it is well-absorbed in the human intestine and can cross the blood-brain barrier, which can be relevant for pharmacological studies . Research into purine derivatives has also expanded into neuroprotection, with some 2,6,9-trisubstituted purines being investigated as multi-target agents for neurodegenerative diseases, showing potential for butyrylcholinesterase (BChE) inhibition and cannabinoid CB2 receptor agonism . Furthermore, substituted purine scaffolds are being explored in other therapeutic areas, such as Bruton's tyrosine kinase (BTK) inhibition for the treatment of autoimmune diseases and certain cancers . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic use .

Properties

CAS No.

7369-97-3

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

IUPAC Name

9-(2-methylbut-3-en-2-yl)purin-6-amine

InChI

InChI=1S/C10H13N5/c1-4-10(2,3)15-6-14-7-8(11)12-5-13-9(7)15/h4-6H,1H2,2-3H3,(H2,11,12,13)

InChI Key

VJHDSGIJDXRPMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)N1C=NC2=C(N=CN=C21)N

Origin of Product

United States

Preparation Methods

The synthesis of 9-(2-Methylbut-3-en-2-yl)-9H-purin-6-amine typically involves the reaction of a purine derivative with a suitable alkylating agent. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

9-(2-Methylbut-3-en-2-yl)-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the purine base is substituted with different nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include polar solvents, bases, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

9-(2-Methylbut-3-en-2-yl)-9H-purin-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-(2-Methylbut-3-en-2-yl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

9-Phenyl-9H-purin-6-amine

  • Substituent : Aromatic phenyl group at N7.
  • However, reduced solubility in aqueous media compared to alkenyl groups .
  • Synthesis: Achieved via cyclization of 5-amino-1-phenylimidazole precursors with triethyl orthoformate and acetic anhydride .

9-Allyl-6-chloro-9H-purin-2-amine (Compound 3 in )

  • Substituent : Allyl group (CH₂CH=CH₂) at N9; chlorine at C4.
  • Bioactivity : Chlorine substituents are common in antiviral and anticancer agents (e.g., cladribine), suggesting possible therapeutic relevance .

9-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine (Isopentenyladenine)

  • Properties: A cytokinin derivative critical in plant physiology, promoting cell division. The isopentenyl group’s branching mimics terpenoid motifs, enhancing lipid bilayer interaction .
  • Contrast : Unlike the target compound’s N9 substitution, isopentenyladenine’s N6 modification prioritizes hormonal signaling over nucleic acid analog behavior .

8-((3,5-Dichlorophenyl)thio)-9-(pent-4-yn-2-yl)-9H-purin-6-amine (Compound 13m in )

  • Substituent : Thioether-linked 3,5-dichlorophenyl at C8; pent-4-yn-2-yl at N8.
  • Properties : The thioether and chlorine atoms enhance electrophilicity and target binding (e.g., kinase inhibition). The pentynyl group introduces alkyne functionality for click chemistry applications .
  • Synthesis: Achieved via nucleophilic aromatic substitution with thiophenols and propargyl bromides .

Physicochemical and Pharmacokinetic Profiles

Compound Substituent LogP* (Predicted) Water Solubility Key Applications
9-(2-Methylbut-3-en-2-yl)-9H-purin-6-amine Branched alkenyl (N9) 1.8–2.3 Moderate Antiviral/anticancer leads
9-Phenyl-9H-purin-6-amine Aromatic phenyl (N9) 2.5–3.0 Low Enzyme inhibitors
9-Allyl-6-chloro-9H-purin-2-amine Allyl (N9), Cl (C6) 1.5–2.0 Low Antiproliferative agents
8-((3,5-Dichlorophenyl)thio)-9-(pent-4-yn-2-yl)-9H-purin-6-amine Thioether, alkyne (N9) 3.0–3.5 Very low Targeted covalent inhibitors

*LogP values estimated via fragment-based methods (e.g., Crippen’s method).

Biological Activity

Overview

9-(2-Methylbut-3-en-2-yl)-9H-purin-6-amine, also known as a purine derivative, has garnered attention for its potential biological activities. This compound features a unique side chain that enhances its chemical reactivity and biological interactions. Research indicates that it may have applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The molecular formula of this compound is C10H13N5C_{10}H_{13}N_5. Its structure consists of a purine ring with a 2-methylbut-3-en-2-yl side chain at the 9-position, contributing to its distinct properties compared to other purine derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in nucleic acid metabolism. Studies suggest that it can modulate enzyme activities, potentially acting as an inhibitor or activator depending on the context. This modulation can affect various biochemical pathways, leading to therapeutic effects.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Antiviral Activity : Preliminary studies indicate that this compound may exhibit antiviral properties by interfering with viral replication mechanisms.
  • Anticancer Potential : The ability to modulate enzyme activity suggests potential applications in cancer therapy, where it may inhibit pathways critical for tumor growth.
  • Adenosine Receptor Interaction : Similar compounds have shown affinity for adenosine receptors, which play key roles in various physiological processes. Investigating this compound's interaction with these receptors could reveal additional therapeutic avenues.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralInhibits viral replication in vitro
AnticancerModulates pathways critical for tumor growth
Adenosine ReceptorPotential interaction with adenosine receptors

Case Study: Antiviral Mechanism

A study explored the antiviral activity of this compound against specific viruses. The compound was tested in vitro and demonstrated a significant reduction in viral load by inhibiting viral polymerase activity. This suggests that further development could lead to effective antiviral agents based on this structure.

Case Study: Anticancer Activity

Another investigation focused on the anticancer potential of this compound. It was found to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. The study highlighted the need for further research into its mechanism and efficacy in vivo.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other purine derivatives:

Compound NameKey FeaturesBiological Activity
N-(3-Methylbut-2-en-1-yl)-9H-purin-6-aminesLacks certain side chains; different reactivityLimited antiviral activity
9-Ethynyl-9H-purin-6-aminesContains an ethynyl group; distinct binding propertiesNotable anticancer effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-(2-Methylbut-3-en-2-yl)-9H-purin-6-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. Key optimization parameters include:

  • Temperature : Reactions often proceed at 80–100°C under inert gas (N₂/Ar) to prevent oxidation .
  • Catalysts : Use of Pd catalysts for Suzuki-Miyaura coupling or Cu(I) for alkyne-azide cycloaddition to introduce substituents .
  • Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and crystallization (ethanol or acetonitrile) ensure >95% purity .

Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substitution patterns. For example, the 2-methylbut-3-en-2-yl group shows distinct δ 1.6–1.8 ppm (CH₃) and δ 5.2–5.5 ppm (alkene protons) .
  • X-ray Crystallography : SHELX software refines single-crystal structures, revealing bond angles (e.g., β = 121.3° in purine derivatives) and hydrogen-bonding networks critical for activity .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl/aryl substitutions) influence the compound’s affinity for adenosine receptors or enzymatic targets?

  • Methodological Answer :

  • Substituent Flexibility : Longer alkyl chains (e.g., pent-4-yn-1-yl) enhance hydrophobic interactions with receptor pockets, as shown via SAR studies .
  • Electron-Withdrawing Groups : Chloro or trifluoromethyl groups at specific positions increase binding to adenosine A₂A receptors, validated via radioligand displacement assays .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes, guiding rational design .

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values) across studies?

  • Methodological Answer :

  • Assay Standardization : Use identical buffer conditions (e.g., 10 mM Mg²⁺ for adenylate cyclase inhibition assays) to minimize variability .
  • Metabolite Interference : LC-MS/MS quantifies parent compound vs. metabolites (e.g., N-dealkylated byproducts) that may skew results .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets from independent labs .

Experimental Design & Data Analysis

Q. What strategies are recommended for analyzing the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C; monitor degradation via HPLC at 254 nm over 24–72 hours .
  • Light/Temperature Sensitivity : Store lyophilized samples at -80°C (long-term) or 4°C (short-term); avoid repeated freeze-thaw cycles .

Q. How can researchers validate the compound’s selectivity against off-target kinases or GPCRs?

  • Methodological Answer :

  • Kinase Profiling : Use Eurofins’ SelectScreen® panel to test inhibition of 100+ kinases at 1 µM .
  • GPCR Screening : Radiolabeled ligand competition assays (e.g., ³H-CCPA for A₁ receptors) with membrane preparations from transfected HEK293 cells .

Structural & Mechanistic Insights

Q. What crystallographic data are available for analogs, and how do they inform target engagement?

  • Methodological Answer :

  • Key Metrics : Monoclinic space group P21/c with Z = 4 and unit cell parameters (e.g., a = 16.73 Å, β = 121.3°) highlight packing interactions .
  • Hydrogen Bonding : N-H···O/N interactions (2.8–3.2 Å) stabilize ligand-receptor complexes, as seen in 9-benzyl derivatives .

Q. What in silico tools are suitable for predicting metabolic pathways of this compound?

  • Methodological Answer :

  • Software : Use StarDrop’s P450 Metabolism Module or Schrödinger’s QikProp to identify vulnerable sites (e.g., allylic oxidation of 2-methylbut-3-en-2-yl) .
  • CYP450 Inhibition : Microsomal incubation with NADPH; quantify metabolites via UPLC-QTOF .

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